Dual Pharmacophore: NGF Synthesis Stimulation Combined with Selective Kappa Opioid Receptor Agonism
(-)-Erinacine E is the only erinacine congener for which both NGF synthesis stimulation in astroglial cells and potent, selective kappa opioid receptor agonism have been experimentally demonstrated [1][2]. Erinacine E induced 105.0 ± 5.2 pg/ml NGF at 5 mM in vitro [1] and exhibited a kappa opioid receptor IC50 of 0.8 μM, with no meaningful binding to mu or delta opioid receptors at concentrations up to 200 μM [2]. By contrast, erinacines A, B, C, D, and F have all been shown to stimulate NGF synthesis (250.1, 129.7, 299.1, 141.5, and 175.0 pg/ml, respectively, at 1–5 mM), but none has been reported to possess kappa opioid receptor activity [1]. This dual pharmacophore is uniquely resident in (-)-erinacine E.
| Evidence Dimension | Dual functional activity: NGF induction + Kappa opioid agonism |
|---|---|
| Target Compound Data | NGF: 105.0 ± 5.2 pg/ml at 5 mM; Kappa IC50: 0.8 μM; Mu IC50: >200 μM; Delta IC50: >200 μM |
| Comparator Or Baseline | Erinacine A: NGF 250.1 pg/ml, no kappa activity reported; Erinacine C: NGF 299.1 pg/ml, no kappa activity reported; Erinacine D: NGF 141.5 pg/ml, no kappa activity reported; Erinacine F: NGF 175.0 pg/ml, no kappa activity reported |
| Quantified Difference | Kappa opioid receptor agonism: present only in erinacine E; selectivity >250-fold over mu and delta |
| Conditions | NGF: in vitro astroglial cell assay (see individual references within Li et al. 2018, Table 1); Kappa binding: radioligand competition assay |
Why This Matters
For experimental systems requiring simultaneous neurotrophic support and kappa opioid receptor modulation, no other erinacine can substitute; selecting erinacine A or C forfeits the kappa opioid mechanism entirely.
- [1] Li IC, Lee LY, Tzeng TT, Chen WP, Chen YP, Shiao YJ, Chen CC. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines. Behavioural Neurology. 2018;2018:5802634. Table 1. View Source
- [2] Saito T, Aoki F, Hirai H, Inagaki T, Matsunaga Y, Sakakibara T, Sakemi S, Suzuki Y, Watanabe S, Suga O, Sujaku T, Smogowicz AA, Truesdell SJ, Wong JW, Nagahisa A, Kojima Y, Kojima N. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum. The Journal of Antibiotics. 1998;51(11):983-990. View Source
